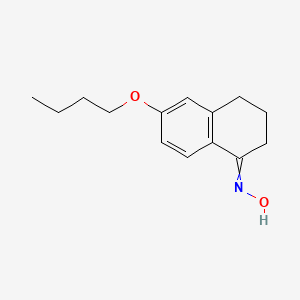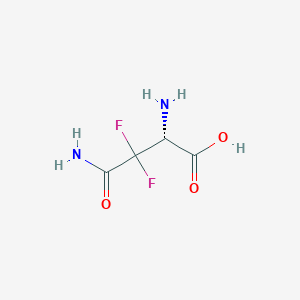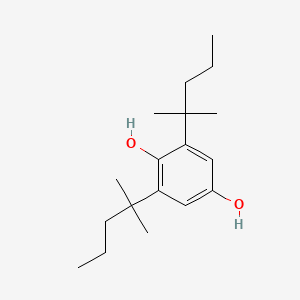![molecular formula C16H16O3S2 B14483068 S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate CAS No. 64648-12-0](/img/structure/B14483068.png)
S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate typically involves the reaction of phenylmethanesulfonyl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
PhCH2SO2Cl+EtSH→PhCH2SO2SEt+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The sulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate has several applications in scientific research:
Biology: Investigated for its potential as a protease inhibitor due to the presence of the sulfonyl group.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate involves the sulfonylation of active-site residues in target proteins or enzymes. This process typically involves the formation of a covalent bond between the sulfonyl group and a nucleophilic residue (e.g., serine or cysteine) in the active site, leading to the inhibition of the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmethanesulfonyl fluoride: A well-known serine protease inhibitor.
Benzylsulfonyl fluoride: Another compound with similar inhibitory properties.
Uniqueness
S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate is unique due to the presence of both the phenyl and ethanethioate groups, which may confer distinct chemical properties and biological activities compared to other sulfonyl-containing compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a variety of reactions and interact with biological targets, making it a valuable tool in research and development.
Propriétés
Numéro CAS |
64648-12-0 |
|---|---|
Formule moléculaire |
C16H16O3S2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
S-[benzylsulfonyl(phenyl)methyl] ethanethioate |
InChI |
InChI=1S/C16H16O3S2/c1-13(17)20-16(15-10-6-3-7-11-15)21(18,19)12-14-8-4-2-5-9-14/h2-11,16H,12H2,1H3 |
Clé InChI |
DDWNFRNDLKJMCI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SC(C1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


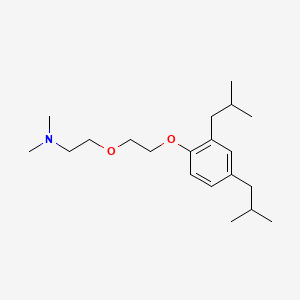

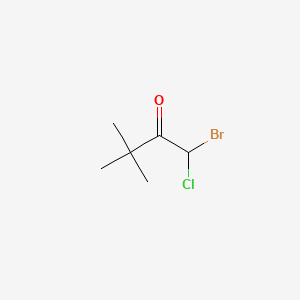
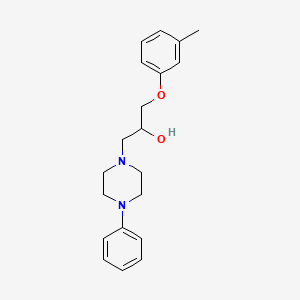

![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)
![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
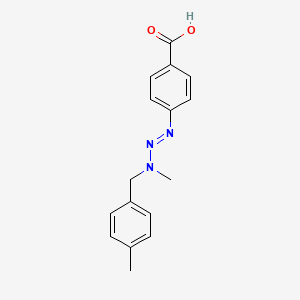
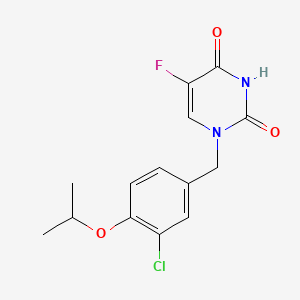
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
